![molecular formula C9H8Cl2N2O2 B177048 2-Chloro-N-[(4-chlorophenyl)carbamoyl]acetamide CAS No. 13620-47-8](/img/structure/B177048.png)
2-Chloro-N-[(4-chlorophenyl)carbamoyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[(4-chlorophenyl)carbamoyl]acetamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as CPCA and is used in various applications, including as a reagent in organic synthesis and as a pharmacological tool in drug discovery.
Wirkmechanismus
CPCA is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their production is increased in response to tissue injury or inflammation. By inhibiting COX-2, CPCA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemische Und Physiologische Effekte
CPCA has been shown to exhibit potent analgesic and anti-inflammatory activity in animal models. It has also been shown to reduce fever and to have anxiolytic effects. CPCA has been found to have a half-life of approximately 3 hours in rats, and it is primarily metabolized by the liver.
Vorteile Und Einschränkungen Für Laborexperimente
CPCA is a useful tool in drug discovery and organic synthesis due to its potent pharmacological effects and its ease of synthesis. However, it is important to note that CPCA has limitations in terms of its selectivity and potency. It has been shown to exhibit some toxic effects at high doses, and its use in humans has not been extensively studied.
Zukünftige Richtungen
There are several potential future directions for research on CPCA. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of CPCA. Another area of interest is the investigation of the mechanism of action of CPCA and its metabolites, as well as the identification of potential drug targets. Additionally, further studies are needed to determine the safety and efficacy of CPCA in humans.
Synthesemethoden
CPCA can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with chloroacetyl chloride in the presence of a base. The resulting product is then treated with ammonium carbonate to yield CPCA. Other methods of synthesis include the reaction of 4-chloroaniline with chloroacetic acid and the reaction of 4-chloroaniline with chloroacetamide.
Wissenschaftliche Forschungsanwendungen
CPCA has been widely used in scientific research as a reagent in organic synthesis. It has also been used as a pharmacological tool in drug discovery, particularly in the development of new analgesics and anti-inflammatory drugs. CPCA has been shown to exhibit potent analgesic and anti-inflammatory activity in animal models, making it a promising candidate for further drug development.
Eigenschaften
CAS-Nummer |
13620-47-8 |
|---|---|
Produktname |
2-Chloro-N-[(4-chlorophenyl)carbamoyl]acetamide |
Molekularformel |
C9H8Cl2N2O2 |
Molekulargewicht |
247.07 g/mol |
IUPAC-Name |
2-chloro-N-[(4-chlorophenyl)carbamoyl]acetamide |
InChI |
InChI=1S/C9H8Cl2N2O2/c10-5-8(14)13-9(15)12-7-3-1-6(11)2-4-7/h1-4H,5H2,(H2,12,13,14,15) |
InChI-Schlüssel |
NGJYMHWKFCMTKA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)NC(=O)CCl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)NC(=O)CCl)Cl |
Synonyme |
1-(2-chloroacetyl)-3-(4-chlorophenyl)urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B176968.png)
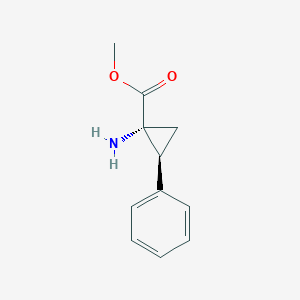
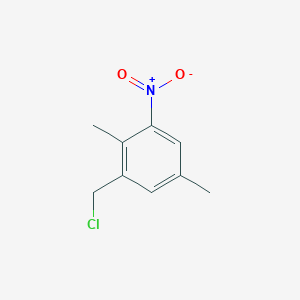
![2-[(Dimethylamino)methyl]-2,3-dihydroinden-1-one](/img/structure/B176974.png)
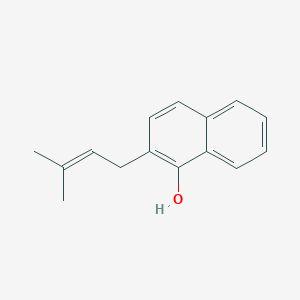
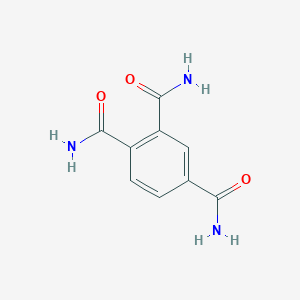
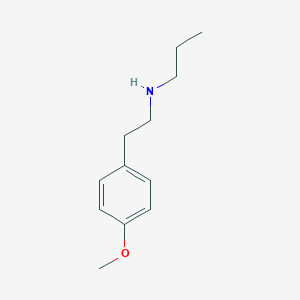
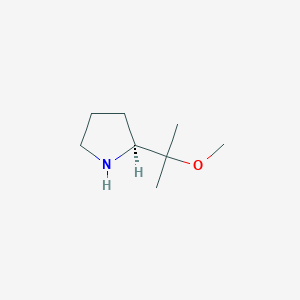
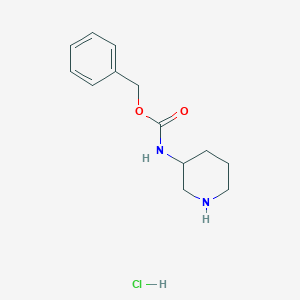
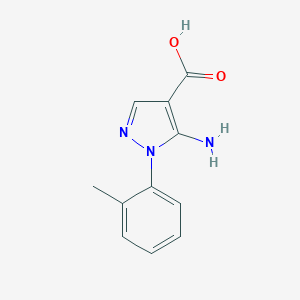
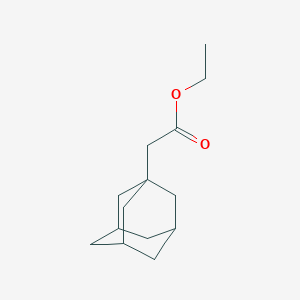
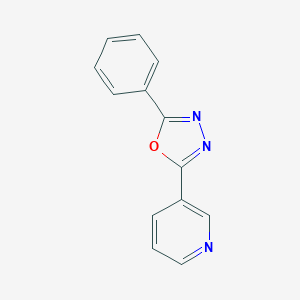
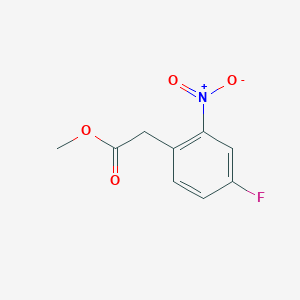
![1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate](/img/structure/B176998.png)